molecular formula H8N2O4S B087123 Ammonium-d8 sulfate CAS No. 13814-01-2

Ammonium-d8 sulfate

Cat. No. B087123
CAS RN: 13814-01-2
M. Wt: 140.19 g/mol
InChI Key: BFNBIHQBYMNNAN-KTOHAENGSA-N
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Patent
US06558643B2

Procedure details

A more preferred process for the direct reduction of ammonia from a waste stream includes reacting an aqueous ammonia stream with a zinc sulfate and sulfuric acid solution to produce a spent regeneration solution of zinc sulfate and ammonium sulfate and treating such solution to cause crystallization of zinc ammonium sulfate hydrate. Preferably, the crystallization is caused by concentrating the stream by removing water. Typically this is accomplished by evaporation by conventional heating, vacuum or a combination of the two. The crystallization may also be caused by reducing the temperature of the zinc sulfate/ammonium sulfate solution or by a combination of concentration and cooling.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:8](=[O:12])(=[O:11])([OH:10])[OH:9]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[NH4+:1].[NH4+:1] |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06558643B2

Procedure details

A more preferred process for the direct reduction of ammonia from a waste stream includes reacting an aqueous ammonia stream with a zinc sulfate and sulfuric acid solution to produce a spent regeneration solution of zinc sulfate and ammonium sulfate and treating such solution to cause crystallization of zinc ammonium sulfate hydrate. Preferably, the crystallization is caused by concentrating the stream by removing water. Typically this is accomplished by evaporation by conventional heating, vacuum or a combination of the two. The crystallization may also be caused by reducing the temperature of the zinc sulfate/ammonium sulfate solution or by a combination of concentration and cooling.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:8](=[O:12])(=[O:11])([OH:10])[OH:9]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[NH4+:1].[NH4+:1] |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06558643B2

Procedure details

A more preferred process for the direct reduction of ammonia from a waste stream includes reacting an aqueous ammonia stream with a zinc sulfate and sulfuric acid solution to produce a spent regeneration solution of zinc sulfate and ammonium sulfate and treating such solution to cause crystallization of zinc ammonium sulfate hydrate. Preferably, the crystallization is caused by concentrating the stream by removing water. Typically this is accomplished by evaporation by conventional heating, vacuum or a combination of the two. The crystallization may also be caused by reducing the temperature of the zinc sulfate/ammonium sulfate solution or by a combination of concentration and cooling.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:8](=[O:12])(=[O:11])([OH:10])[OH:9]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[NH4+:1].[NH4+:1] |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.